7-methoxy-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine
Description
7-methoxy-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles
Properties
Molecular Formula |
C22H19N3O2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
6-methoxy-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-1-amine |
InChI |
InChI=1S/C22H19N3O2S/c1-13-6-4-5-7-16(13)23-21-20(18-11-8-14(2)27-18)24-22-25(21)17-10-9-15(26-3)12-19(17)28-22/h4-12,23H,1-3H3 |
InChI Key |
YTSIAVGTSIQKDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C4=C(S3)C=C(C=C4)OC)C5=CC=C(O5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the imidazo[2,1-b][1,3]benzothiazole core: This can be achieved through a condensation reaction between 2-aminobenzothiazole and an appropriate aldehyde or ketone.
Introduction of the furan ring: This step involves the reaction of the intermediate with 5-methylfuran-2-carbaldehyde under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
N-arylation: The final step involves the coupling of the intermediate with 2-methylaniline using palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]benzothiazole core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions such as reflux in organic solvents or in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly due to its potential biological activities.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe or tool compound to study various biological processes and pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-methoxy-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes, receptors, and ion channels, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]benzothiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Furan-containing compounds: Compounds with furan rings, such as furfural and furan-2-carboxylic acid, have similar reactivity and applications.
Methoxy-substituted aromatic compounds: These include compounds like anisole and veratrole, which have methoxy groups attached to aromatic rings.
Uniqueness
The uniqueness of 7-methoxy-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine lies in its combination of structural features, which confer specific reactivity and potential biological activity. The presence of the imidazo[2,1-b][1,3]benzothiazole core, the furan ring, and the methoxy and N-aryl substituents make it a versatile compound with diverse applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
